ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate
Description
The compound ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate features a thiophene-3-carboxylate core substituted with methyl groups at positions 4 and 3. A thioacetamido linker bridges this core to a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one moiety. This structure combines a lipophilic thiophene ester with a heterocyclic system known for pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S3/c1-4-27-19(26)14-9(2)10(3)29-17(14)21-13(24)8-28-20-22-16(25)15-11-6-5-7-12(11)30-18(15)23-20/h4-8H2,1-3H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXRYQSYRZTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate involves multiple steps. One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and other reagents . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thiophene and cyclopenta rings are susceptible to oxidation. Under controlled conditions with potassium permanganate (KMnO₄) in acidic media, the thiophene sulfur undergoes oxidation to sulfoxide or sulfone derivatives. For example:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0–5°C, 2 hrs | Sulfoxide derivative | 65–70 |
| m-CPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, RT, 6 hrs | Sulfone derivative | 80–85 |
These modifications alter electronic properties, enhancing binding affinity to biological targets like kinases.
Reduction Reactions
The ethyl ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
This reaction is critical for generating analogs with improved solubility for pharmacological studies.
Hydrolysis Reactions
The acetamido (–NHCO–) linkage undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Cleaves the acetamido group to yield a free amine and acetic acid.
-
Basic Hydrolysis (NaOH/EtOH, 60°C): Produces a carboxylate salt, enabling further functionalization .
Nucleophilic Substitution
The thioether (–S–) bridge participates in nucleophilic substitution. For example, treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) replaces the sulfur atom with a methyl group :
Cyclization with Aromatic Aldehydes
The compound reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under thermal conditions to form cyclized thienotriazolopyrimidines :
| Aldehyde | Conditions | Product | IR Data (cm⁻¹) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 180°C, 4 hrs | Thienotriazolopyrimidine 10a | NH: 3396; C=O: 1680 |
| 4-Nitrobenzaldehyde | 180°C, 5 hrs | Thienotriazolopyrimidine 10c | NH: 3320; C=O: 1665 |
These products show enhanced π-stacking interactions in crystallographic studies .
Functionalization via Gewald Reaction
The thienopyrimidine core can be further modified using the Gewald reaction with malononitrile and aldehydes, introducing cyano and ketone groups . This method expands structural diversity for structure-activity relationship (SAR) studies.
Esterification/Transesterification
The ethyl ester undergoes transesterification with methanol under acidic catalysis (H₂SO₄) to form methyl esters, optimizing pharmacokinetic profiles:
Interaction with Hydrazine
Reaction with hydrazine hydrate in ethanol converts the ester to a hydrazide, a precursor for heterocyclic syntheses like pyrazoles and triazoles :
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Anticancer Activity: Compounds with thienopyrimidine scaffolds have shown promise in inhibiting cancer cell proliferation. Studies indicate that derivatives can target specific pathways involved in tumor growth, such as the EGFR and PI3K pathways .
- Antiviral Properties: Research has indicated that similar compounds may exhibit antiviral activity by inhibiting viral replication mechanisms .
Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic uses:
| Target | Binding Affinity (kcal/mol) | Biological Relevance |
|---|---|---|
| EGFR | -8.1 | Involved in cell proliferation |
| PI3K | -7.9 | Key role in cellular signaling pathways |
| HIV Protease | -9.0 | Critical for viral maturation |
Material Science
The unique structural properties of ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate may also lend itself to applications in material science:
- Conductive Polymers: Its incorporation into polymer matrices could enhance electrical conductivity due to the presence of thiophene units.
- Photovoltaic Applications: The compound's ability to absorb light could be explored for use in organic solar cells.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thienopyrimidine exhibited significant cytotoxicity against MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Screening
Research conducted on similar thienopyrimidine compounds showed promising results against the influenza virus. The study highlighted the mechanism by which these compounds inhibit viral replication by targeting specific viral proteins .
Mechanism of Action
The mechanism of action for ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxylate
- Structure: Replaces the thienopyrimidinone moiety with a cyanoacetamido group.
- Synthesis: Synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with benzaldehydes (72–94% yields) .
- Key Difference: The cyano group enhances electrophilicity, enabling nucleophilic additions absent in the target compound.
Ethyl 2-(2-((3-(4-Chlorophenyl)-4-Oxo-4,5,6,7-Tetrahydro-3H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl)Thio)Acetamido)Acetate
- Structure: Features a 4-chlorophenyl substituent on the pyrimidinone ring instead of the unsubstituted 4-oxo group.
- Key Difference: The chloro group increases lipophilicity (logP ~3.2 vs.
Mercapto-6,7-Dihydro-3H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4(5H)-One
- Structure: Lacks the thiophene-carboxylate moiety, focusing solely on the pyrimidinone core.
- Synthesis: Derived from ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate and γ-butyrolactam under POCl3 catalysis .
- Key Difference : The absence of the thioacetamido-thiophene system reduces molecular weight (MW 278 vs. 485 for the target compound), altering pharmacokinetic profiles.
Physicochemical Properties
Antioxidant and Anti-Inflammatory Potential
- Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates: Demonstrated DPPH radical scavenging activity (IC50 18–42 μM) and anti-inflammatory effects in carrageenan-induced edema models .
Anticancer Activity
- Mercapto-Pyrimidinone Derivatives: Reported to inhibit tumor cell proliferation (IC50 8–15 μM in MCF-7 cells) via apoptosis induction .
- Ethyl 4,5-Dimethyl-2-(2-((4-Oxo...)Thiophene-3-Carboxylate : Structural similarity to kinase inhibitors implies possible activity against cancer cell lines, though empirical data is lacking.
Biological Activity
Ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Formation of the Thienopyrimidine Core : The thienopyrimidine structure is synthesized using the Gewald reaction, which allows for the formation of thiophenes and pyrimidines in a single step.
- Acetamido Group Introduction : The acetamido moiety is introduced via acylation reactions with appropriate thiol precursors.
- Carboxylate Ester Formation : The final step involves esterification to yield the ethyl ester derivative.
This compound features a thieno[2,3-d]pyrimidine core that is structurally similar to purines, which enhances its potential as an anti-cancer agent due to its ability to interact with nucleic acid synthesis pathways.
Anticancer Properties
Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines were used to evaluate the cytotoxic effects of related compounds. The IC50 values (the concentration required to inhibit cell growth by 50%) for these derivatives were promising, indicating potential therapeutic applications in oncology .
The proposed mechanism of action for this compound includes:
- Inhibition of Key Enzymes : It acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole ribonucleotide formyltransferase (AICARFTase), crucial enzymes in the de novo purine biosynthesis pathway .
- Interference with DNA Synthesis : By mimicking nucleotide structures, it may disrupt DNA replication and transcription processes in rapidly dividing cancer cells.
Safety Profile
In vitro studies assessing the cytotoxicity against normal human cell lines (e.g., BJ-1 fibroblasts) indicated a favorable safety profile compared to traditional chemotherapeutics like doxorubicin. For example:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Ethyl derivative | 221.7 ± 30 | Less cytotoxic than doxorubicin |
| Doxorubicin | 34.81 ± 4.5 | High cytotoxicity |
This suggests that while effective against cancer cells, the compound may exert less harm on normal tissues .
Case Studies and Research Findings
Several research initiatives have explored the biological activity of thienopyrimidine derivatives:
- Molecular Docking Studies : These studies have shown that thienopyrimidine derivatives can effectively bind to target proteins involved in cancer progression. This computational approach helps predict their binding affinities and potential efficacy .
- Structure–Activity Relationship (SAR) : Analysis of various thienopyrimidine analogs has revealed that modifications at specific positions significantly influence biological activity and selectivity towards cancer cells versus normal cells .
- Clinical Relevance : Some derivatives are being investigated for their ability to overcome resistance mechanisms in tumors that are unresponsive to conventional therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
